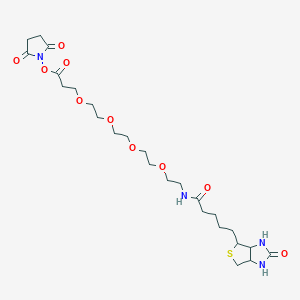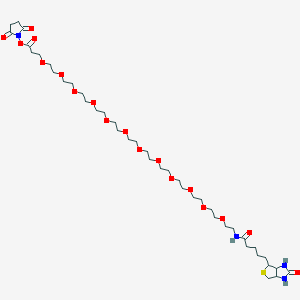
(+)-Biotin-PEG12-CH2CH2COONHS Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG12-CH2CH2COONHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of compounds. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, making this compound highly valuable in biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-CH2CH2COONHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) to form biotin-PEG.
NHS Ester Formation: Finally, the biotin-PEG is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Advanced purification techniques like chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(+)-Biotin-PEG12-CH2CH2COONHS Ester undergoes several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of biotin-PEG and NHS.
Conjugation: The NHS ester reacts with primary amines in proteins or other molecules, forming stable amide bonds.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Conjugation: Requires mild conditions, often performed in aqueous buffers at neutral pH.
Major Products
Hydrolysis: Biotin-PEG and NHS.
Conjugation: Biotin-PEG conjugated to the target molecule.
科学研究应用
(+)-Biotin-PEG12-CH2CH2COONHS Ester is widely used in various scientific fields:
Chemistry: Used in the synthesis of biotinylated compounds for affinity purification and detection.
Biology: Facilitates the labeling of proteins, nucleic acids, and other biomolecules for imaging and tracking.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of (+)-Biotin-PEG12-CH2CH2COONHS Ester involves the formation of stable amide bonds with primary amines in target molecules. The NHS ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming a covalent bond. This conjugation process is crucial for the targeted delivery and immobilization of biotinylated compounds.
相似化合物的比较
Similar Compounds
- Biotin-PEG2-NHS Ester
- Biotin-PEG4-NHS Ester
- Biotin-PEG8-NHS Ester
Uniqueness
(+)-Biotin-PEG12-CH2CH2COONHS Ester is unique due to its longer PEG chain (12 units), which provides greater solubility and reduced steric hindrance compared to shorter PEGylated biotin compounds. This makes it particularly useful in applications requiring high solubility and minimal interference with biological interactions.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72N4O18S/c46-36(4-2-1-3-35-40-34(33-64-35)43-41(50)44-40)42-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-31-61-29-27-59-25-23-57-21-19-55-17-15-53-13-11-51-9-7-39(49)63-45-37(47)5-6-38(45)48/h34-35,40H,1-33H2,(H,42,46)(H2,43,44,50) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLXSUFTTIRQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72N4O18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
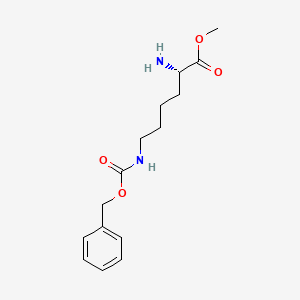

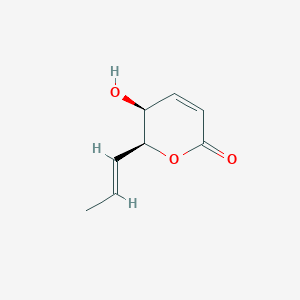
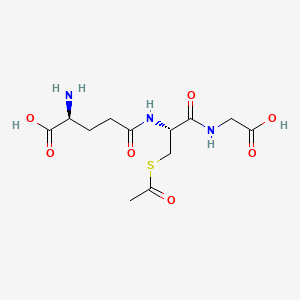
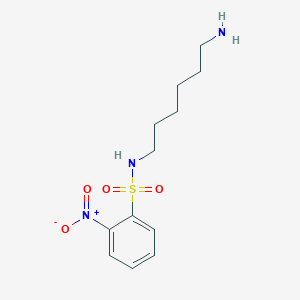
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
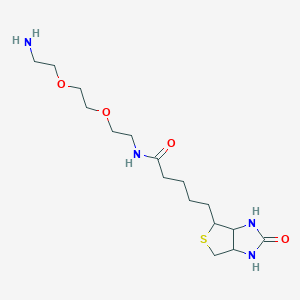

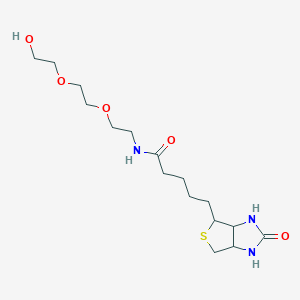
![O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol](/img/structure/B7840605.png)
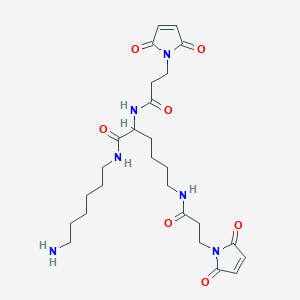
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
